molecular formula C20H18N4O4S B11600329 5-(benzenesulfonyl)-6-imino-7-(2-methoxyethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

5-(benzenesulfonyl)-6-imino-7-(2-methoxyethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B11600329
M. Wt: 410.4 g/mol
InChI Key: DNWNJRFFKPNADN-UHFFFAOYSA-N
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Description

5-(benzenesulfonyl)-6-imino-7-(2-methoxyethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique structure that includes a benzenesulfonyl group, an imino group, and a triazatricyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzenesulfonyl)-6-imino-7-(2-methoxyethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzenesulfonyl group: This can be achieved by reacting benzene with sulfur trioxide and then neutralizing the resulting benzenesulfonic acid with a base.

    Introduction of the imino group: This step involves the reaction of an amine with a suitable aldehyde or ketone to form an imine.

    Construction of the triazatricyclo framework: This complex step may involve cyclization reactions, often using catalysts or specific reaction conditions to ensure the correct formation of the tricyclic structure.

    Attachment of the methoxyethyl group: This can be done through nucleophilic substitution reactions, where a methoxyethyl halide reacts with a nucleophilic site on the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(benzenesulfonyl)-6-imino-7-(2-methoxyethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(benzenesulfonyl)-6-imino-7-(2-methoxyethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(benzenesulfonyl)-6-imino-7-(2-methoxyethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(benzenesulfonyl)-6-imino-7-(2-ethoxyethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
  • 5-(benzenesulfonyl)-6-imino-7-(2-propoxyethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Uniqueness

The uniqueness of 5-(benzenesulfonyl)-6-imino-7-(2-methoxyethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one lies in its specific functional groups and tricyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H18N4O4S

Molecular Weight

410.4 g/mol

IUPAC Name

5-(benzenesulfonyl)-6-imino-7-(2-methoxyethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C20H18N4O4S/c1-28-12-11-24-18(21)16(29(26,27)14-7-3-2-4-8-14)13-15-19(24)22-17-9-5-6-10-23(17)20(15)25/h2-10,13,21H,11-12H2,1H3

InChI Key

DNWNJRFFKPNADN-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=CC=C3)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

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